UCM-1306

Dopamine D1 Receptor Positive Allosteric Modulator cAMP Assay

UCM-1306 (CAS 2258608-78-3) is a subtype-selective, orally bioavailable positive allosteric modulator (PAM) of the human dopamine D1 receptor (D1R). It potentiates endogenous dopamine without intrinsic agonist activity, ensuring clean D1R-specific signaling and minimal receptor desensitization—critical for chronic in vivo Parkinson's models. The fluoromethoxy-substituted core enhances CNS penetration, validated by oral efficacy in reserpinized mice.

Molecular Formula C14H14FNO2S
Molecular Weight 279.33 g/mol
Cat. No. B11934557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUCM-1306
Molecular FormulaC14H14FNO2S
Molecular Weight279.33 g/mol
Structural Identifiers
SMILESCS(=N)(=O)C1=CC=C(C=C1)C2=CC=CC=C2OCF
InChIInChI=1S/C14H14FNO2S/c1-19(16,17)12-8-6-11(7-9-12)13-4-2-3-5-14(13)18-10-15/h2-9,16H,10H2,1H3
InChIKeyVCSBOASGFYJGGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product-Specific Evidence Guide for [4-[2-(Fluoromethoxy)phenyl]phenyl]-imino-methyl-oxo-lambda6-sulfane (UCM-1306) Procurement


[4-[2-(Fluoromethoxy)phenyl]phenyl]-imino-methyl-oxo-lambda6-sulfane, commonly referenced as UCM-1306 and bearing CAS 2258608-78-3, is a synthetic biphenylsulfoximine compound with the molecular formula C14H14FNO2S . This small molecule (MW 279.33 g/mol) is a subtype-selective, non-covalent, orally bioavailable positive allosteric modulator (PAM) of the human dopamine D1 receptor (D1R), developed as a research tool for preclinical investigation of Parkinson's disease pathology and D1R-mediated signaling pathways [1][2].

Procurement Risk: Why [4-[2-(Fluoromethoxy)phenyl]phenyl]-imino-methyl-oxo-lambda6-sulfane Cannot Be Replaced by Generic D1 PAMs or Sulfoximine Analogs


Generic substitution within the dopamine D1 receptor positive allosteric modulator (PAM) space introduces significant experimental risk due to divergent molecular pharmacology, species-dependent potency, and off-target profiles. For instance, while other D1 PAMs like LY3154207 (Mevidalen) exhibit higher in vitro potency (EC50 2.3–3 nM [1]), UCM-1306 is characterized by a unique combination of D1R/D5R subtype selectivity, oral bioavailability, and a functional profile that potentiates endogenous dopamine without exhibiting intrinsic agonist activity—a property not uniformly shared across in-class compounds [2]. Furthermore, the fluoromethoxy-substituted biphenylsulfoximine core of UCM-1306 imparts distinct physicochemical properties (LogP ~4.5 ) that directly influence its central nervous system (CNS) penetration and in vivo behavioral efficacy in preclinical Parkinson's disease models, as detailed in the quantitative evidence below [2].

Quantitative Differentiation of [4-[2-(Fluoromethoxy)phenyl]phenyl]-imino-methyl-oxo-lambda6-sulfane (UCM-1306) vs. Comparators


D1 Receptor Positive Allosteric Modulation Potency vs. LY3154207 and LY3154885

UCM-1306 exhibits an EC50 of 60 nM for potentiating dopamine-induced cAMP accumulation in human D1R-expressing cell lines . In contrast, the structurally unrelated D1 PAM LY3154207 (Mevidalen) demonstrates substantially higher potency in human D1R assays with an EC50 of 2.3–3 nM [1], while LY3154885 exhibits an EC50 of 11.7 nM . This difference establishes UCM-1306 as a moderate-potency D1 PAM, suitable for studies requiring a less pronounced allosteric enhancement than Mevidalen.

Dopamine D1 Receptor Positive Allosteric Modulator cAMP Assay

D1 Receptor Subtype Selectivity: Absence of D5 Receptor Activity

UCM-1306 demonstrates clear functional selectivity for the dopamine D1 receptor over the closely related D5 receptor. In cAMP accumulation assays using SK-N-MC neuroblastoma cells, UCM-1306 potentiates D1R-mediated signaling but exhibits no activity at the D5R . While other D1 PAMs like LY3154207 and LY3154885 are also reported to be subtype-selective [1], the explicit demonstration of D5R inactivity in peer-reviewed data provides a verified functional distinction for UCM-1306 within the dopamine receptor family [2].

Dopamine Receptor Subtype Selectivity D5 Receptor

In Vivo Oral Bioavailability and Brain Penetration in Mice

UCM-1306 is characterized as an orally bioavailable D1 PAM with demonstrated brain penetration in mice. Following a single oral dose of 5 mg/kg in C57BL/6J mice, UCM-1306 achieves measurable plasma concentrations with a Tmax of 0.5 hours and remains quantifiable for up to 8 hours . This pharmacokinetic profile supports its use in chronic oral dosing paradigms for preclinical Parkinson's disease research, distinguishing it from D1 orthosteric agonists that often exhibit poor oral bioavailability or from tool compounds requiring parenteral administration [1].

Pharmacokinetics Oral Bioavailability Brain Penetration

In Vivo Efficacy: Potentiation of L-DOPA Recovery in a Reserpine-Induced Parkinson's Disease Model

In a reserpinized mouse model of Parkinson's disease, oral administration of UCM-1306 (30 mg/kg p.o.) significantly enhanced L-DOPA (100-400 mg/kg i.p.) recovery of decreased locomotor activity [1]. This in vivo behavioral efficacy, conducted in a disease-relevant model with a clinically used therapeutic (L-DOPA), provides direct preclinical validation for the D1 PAM mechanism in Parkinson's disease. This contrasts with in vitro-only D1 PAM tool compounds that lack demonstrated in vivo efficacy in Parkinson's disease models.

Parkinson's Disease L-DOPA Locomotor Activity

Lack of Intrinsic Agonist Activity at D1 Receptor

UCM-1306 is a pure positive allosteric modulator (PAM) with no detectable intrinsic agonist activity at the dopamine D1 receptor. It is inactive in the absence of the orthosteric agonist dopamine, and its effects are strictly dependent on endogenous or exogenous dopamine tone [1][2]. This functional profile contrasts with ago-PAMs (allosteric modulators with intrinsic agonist activity) and orthosteric agonists, which directly activate the receptor independently of dopamine [3]. This property allows researchers to investigate the modulation of physiological D1R signaling without introducing basal receptor activation.

Allosteric Modulator Agonist Activity Dopamine Dependence

Optimized Research Applications for [4-[2-(Fluoromethoxy)phenyl]phenyl]-imino-methyl-oxo-lambda6-sulfane (UCM-1306) Based on Differential Evidence


Preclinical Investigation of D1R-Mediated Motor Function in Parkinson's Disease Models

UCM-1306 is optimally deployed in preclinical Parkinson's disease research requiring oral dosing and D1R/D5R selectivity. Its demonstrated in vivo efficacy in enhancing L-DOPA recovery of locomotor activity in reserpinized mice [1] validates its use for studying D1R PAM mechanisms in motor symptom alleviation. The compound's oral bioavailability and brain penetration facilitate chronic treatment paradigms without the confounds of repeated injection stress.

Dissection of D1R vs. D5R Signaling Pathways in Neuropsychiatric Research

For studies aimed at differentiating the physiological roles of D1 and D5 dopamine receptors, UCM-1306 provides a verified tool due to its explicit functional selectivity for D1R over D5R . Unlike pan-dopamine agonists, UCM-1306's inactivity at D5R allows for clean interpretation of D1R-specific effects in brain regions where both subtypes are co-expressed, such as the prefrontal cortex and hippocampus.

Studies of Endogenous Dopamine Tone Modulation Without Receptor Desensitization Risk

UCM-1306's pure PAM profile—lacking intrinsic agonist activity [2]—makes it uniquely suited for experiments requiring potentiation of endogenous dopamine signaling without the receptor desensitization and downregulation associated with chronic orthosteric agonist exposure. This property is particularly valuable for long-term in vivo studies or ex vivo slice electrophysiology examining D1R-mediated synaptic plasticity.

Comparative Pharmacology of D1 PAM Scaffolds with Distinct Potency Ranges

UCM-1306's moderate potency (EC50 60 nM ) compared to high-potency D1 PAMs like LY3154207 (EC50 ~3 nM [3]) positions it as a distinct pharmacological tool for structure-activity relationship (SAR) studies and for investigations where a less pronounced allosteric enhancement is desired to avoid ceiling effects in downstream signaling assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for UCM-1306

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.